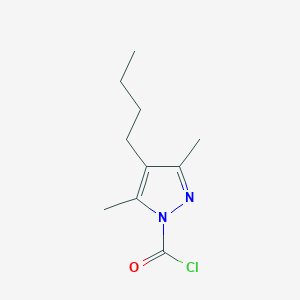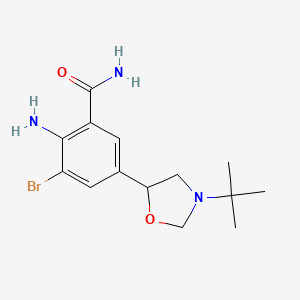
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide is an aromatic compound with a molecular formula of C14H19BrN2O2 and a molecular weight of 343.22 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and an oxazolidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide typically involves multiple steps:
Oxazolidinyl Group Introduction: The oxazolidinyl group is introduced through a cyclization reaction involving a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The amino and oxazolidinyl groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The amino and oxazolidinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Similar in structure but lacks the oxazolidinyl group.
2-Amino-3,5-dibromobenzamide: Contains an additional bromine atom but lacks the oxazolidinyl group.
tert-Butyl bromoacetate: Contains a tert-butyl group and a bromine atom but differs significantly in structure and reactivity.
Uniqueness
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide is unique due to the presence of the oxazolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
88698-38-8 |
|---|---|
Molecular Formula |
C14H20BrN3O2 |
Molecular Weight |
342.23 g/mol |
IUPAC Name |
2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)18-6-11(20-7-18)8-4-9(13(17)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H2,17,19) |
InChI Key |
KKLDMAFWZRWACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
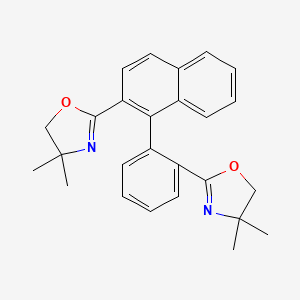
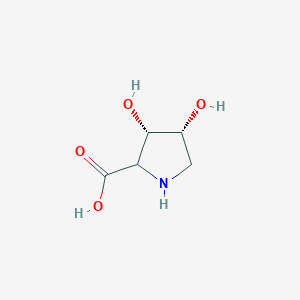
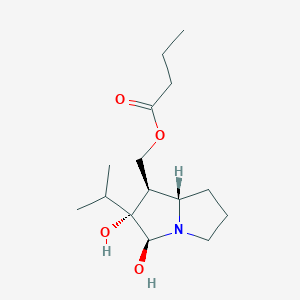
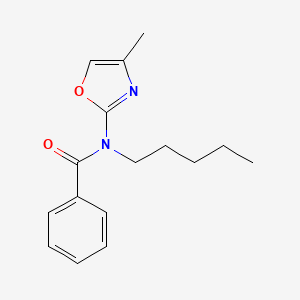
![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
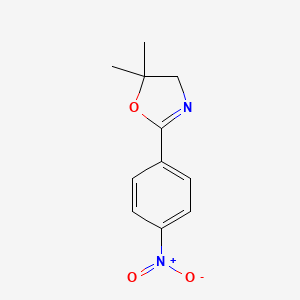
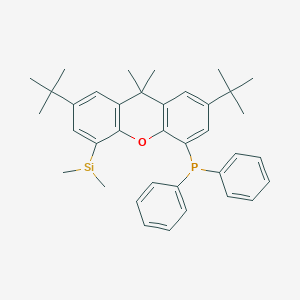
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)
